An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-2-furoic Acid
An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its characterization, reactivity, and potential applications, grounded in established scientific principles.
Chemical Identity and Structure
5-(2,5-Dichlorophenyl)-2-furoic acid is a bi-aryl carboxylic acid featuring a central furan ring linking a dichlorinated phenyl group and a carboxylic acid moiety. This unique arrangement of functional groups imparts specific chemical characteristics that are explored throughout this guide.
Molecular Structure:
Figure 1: 2D structure of 5-(2,5-Dichlorophenyl)-2-furoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-(2,5-dichlorophenyl)furan-2-carboxylic acid | [1] |
| CAS Number | 186830-98-8 | [1] |
| Molecular Formula | C₁₁H₆Cl₂O₃ | [1] |
| Molecular Weight | 257.07 g/mol | [1] |
| InChI | InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | [1] |
| InChIKey | ATAZLMGGQQLRBC-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl | [1] |
| Synonyms | 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid, 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID | [1] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from simple solutions to complex biological environments.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 233-237 °C | |
| XlogP | 3.8 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Solubility Profile:
pKa (Predicted):
An estimated pKa for the carboxylic acid group can be inferred from related structures. Furoic acid itself has a pKa of approximately 3.16. The electron-withdrawing nature of the dichlorophenyl substituent would be expected to slightly increase the acidity of the carboxylic acid, resulting in a lower pKa value.
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound.
Infrared (IR) Spectroscopy
An FT-IR spectrum for 5-(2,5-Dichlorophenyl)-2-furoic acid is available on PubChem, acquired using a Bruker Tensor 27 FT-IR spectrometer with a KBr technique.[1] Key expected vibrational frequencies include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹
-
C=C stretch (aromatic and furan rings): Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretch (furan and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions
-
C-Cl stretch: Strong absorptions typically in the 600-800 cm⁻¹ range
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound is not publicly available, a predicted ¹H and ¹³C NMR spectrum can be outlined based on its structure.
Predicted ¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Furan Protons: Two doublets in the aromatic region (likely between 6.5 and 7.5 ppm), showing coupling to each other.
-
Phenyl Protons: A complex multiplet pattern in the aromatic region (likely between 7.0 and 8.0 ppm) due to the three adjacent protons on the dichlorophenyl ring.
Predicted ¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 160-175 ppm.
-
Aromatic and Furan Carbons: Multiple signals in the 110-160 ppm range. The carbons attached to the chlorine atoms and the oxygen of the furan ring will have characteristic shifts.
Mass Spectrometry
The exact mass of 5-(2,5-Dichlorophenyl)-2-furoic acid is 255.9694 g/mol .[1] In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 257, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially cleavage of the bond between the furan and phenyl rings.
Reactivity Profile
The reactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid is dictated by its three key structural components: the carboxylic acid, the furan ring, and the dichlorophenyl ring.
Workflow for Typical Reactions:
Figure 3: Hypothesized inhibition of the IDO1 pathway by 5-(2,5-Dichlorophenyl)-2-furoic acid.
Analytical Methods
For the analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A general Reverse-Phase HPLC (RP-HPLC) method can be developed for its quantification and purity assessment.
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A typical starting gradient could be from 50% to 95% organic modifier over 15-20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (a UV scan would be necessary to determine the optimal wavelength, but a starting point could be around 254 nm).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a compatible organic solvent, and filtered through a 0.45 µm filter before injection.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. [6][7][8][9]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(2,5-Dichlorophenyl)-2-furoic acid is classified with the following hazards:
-
H302: Harmful if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Synthesis
Proposed Synthetic Workflow:
Figure 4: A plausible synthetic route to 5-(2,5-Dichlorophenyl)-2-furoic acid via Suzuki coupling.
Experimental Protocol: Proposed Synthesis
-
Suzuki Coupling:
-
To a solution of methyl 5-bromo-2-furoate and 2,5-dichlorophenylboronic acid in a suitable solvent (e.g., 1,4-dioxane or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., aqueous sodium carbonate or potassium phosphate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting methyl 5-(2,5-dichlorophenyl)-2-furoate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water or methanol/water) and add a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to yield 5-(2,5-Dichlorophenyl)-2-furoic acid.
-
References
-
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PubMed Central. One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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